molecular formula C9H5BrClF3O B1461144 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone CAS No. 1807042-85-8

3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone

Cat. No.: B1461144
CAS No.: 1807042-85-8
M. Wt: 301.49 g/mol
InChI Key: MQJYLPLIRWDXOF-UHFFFAOYSA-N
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Description

3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H5BrClF3O and its molecular weight is 301.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(9(12,13)14)3-7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJYLPLIRWDXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered attention for its diverse biological activities. This compound's unique chemical structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, enhances its reactivity and potential therapeutic applications. This article explores its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The trifluoromethyl group in 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone significantly influences its electronic properties and interactions with biological molecules. It has been shown to stabilize endosomal Toll-like receptor 8 (TLR8), which plays a crucial role in immune modulation and response.

Cellular Effects

Research indicates that this compound affects various cellular processes:

  • Cell Signaling Pathways : It modulates pathways involved in immune response and inflammation.
  • Gene Expression : Alters gene expression profiles, impacting metabolic processes.
  • Biocatalytic Reactions : In microbial systems, it can be biotransformed into chiral alcohols through carbonyl reductase enzymes, enhancing biocatalytic efficiency .

Molecular Mechanism

The molecular mechanism of 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits various metabolic enzymes, altering metabolic pathways.
  • Transport and Distribution : Its transport within cells is influenced by interactions with transporters and binding proteins, affecting localization and accumulation.

Case Studies

Several studies have explored the biological activity of similar acetophenone derivatives:

  • Anticancer Activity : A study demonstrated moderate cytotoxic effects of acetophenone derivatives in human cancer cell lines, with variations in efficacy based on structural modifications .
  • Antimicrobial Activity : Research indicated that halogenated acetophenones exhibit significant antibacterial activity against various strains, including MRSA .
  • Biotransformation Studies : Investigations into the biotransformation of 3'-(trifluoromethyl)acetophenone using recombinant E. coli showed high enantioselectivity in producing chiral alcohols .

Summary of Biological Activities

The following table summarizes the biological activities associated with 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone:

Activity TypeDescriptionReference
Immune ModulationStabilizes TLR8 for enhanced immune response
Enzyme InhibitionAlters metabolic pathways via enzyme inhibition
CytotoxicityModerate cytotoxic effects observed in cancer cell lines
AntimicrobialSignificant antibacterial activity against MRSA
Biocatalytic ReactionBiotransformation to chiral alcohols using E. coli

Scientific Research Applications

Organic Synthesis

3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone serves as a critical intermediate in the synthesis of various organic compounds. Its unique halogen substituents facilitate nucleophilic substitutions and other reactions essential for creating more complex molecules.

Medicinal Chemistry

The compound exhibits significant biological activity, making it a candidate for drug development:

  • Anticancer Activity : Research indicates that it inhibits the growth of cancer cell lines, including breast and colorectal cancer cells. This anti-proliferative effect is attributed to its ability to interact with cellular targets.
  • Antibacterial and Antifungal Properties : The compound has demonstrated activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents.

Biological Mechanisms

The mechanism of action involves interactions with biomolecules such as proteins and nucleic acids. The presence of halogen atoms enhances binding affinity to active sites on enzymes or receptors, leading to modulation of their activity. Understanding these interactions is crucial for designing effective therapeutic agents.

Industrial Applications

3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone finds applications in several industrial sectors:

  • Agrochemicals : It is utilized in the synthesis of pesticides and herbicides due to its biological activity.
  • Dyes and Pigments : The compound serves as an intermediate in producing various dyes, leveraging its unique chemical properties.
  • Specialty Chemicals : Its reactivity makes it suitable for developing advanced materials with specific functionalities.

Case Studies

  • Anticancer Research : A study demonstrated that 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone significantly inhibited the proliferation of breast cancer cells through apoptosis induction pathways.
  • Antimicrobial Activity : In a series of tests against bacterial strains, the compound showed promising results, leading to further investigations into its potential as a new antibiotic agent.
  • Synthesis Optimization : Industrial-scale synthesis methods were developed that improved yield and reduced costs by utilizing continuous flow reactors, demonstrating enhanced efficiency over traditional batch processes.

Preparation Methods

Stepwise Preparation Method Based on Halogenated Aniline Precursors

A prominent and industrially relevant synthetic route involves the following key steps, as disclosed in a patent CN113636919A:

  • Step 1: Bromination and Chlorination of o-Amino Benzotrifluoride

    Starting from o-amino benzotrifluoride, a sequential bromination and chlorination is performed to yield 4-bromo-2-chloro-6-trifluoromethylaniline. The reaction is conducted under controlled temperature conditions (0–5°C initially, then raised to 25–30°C) with appropriate catalysts and solvents. The bromination reagent is added first, followed by chlorination after completion of bromination.

  • Step 2: Diazotization and Deamination

    The halogenated aniline is diazotized and subsequently treated with hypophosphorous acid or ethanol to remove the amino group, producing 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

  • Step 3: Formation of Grignard Reagent and Acylation

    The halogenated benzene compound is converted into a Grignard reagent using magnesium chips in solvents such as tetrahydrofuran or 2-methyltetrahydrofuran. This organometallic intermediate undergoes nucleophilic acylation with reagents like trifluoroacetyl chloride or trifluoroacetic anhydride at low temperatures (-85 to -55°C), yielding 3-chloro-5-trifluoromethyl trifluoroacetophenone.

This method benefits from readily available starting materials, good purity and yield at each step, and relatively low environmental impact, making it suitable for scale-up in industrial production.

Alternative Preparation via Direct Halogenation of Acetophenone Derivatives

Another approach involves direct halogenation of acetophenone derivatives bearing trifluoromethyl groups:

  • Bromination and Chlorination of Acetophenone

    Using acetophenone derivatives as substrates, selective bromination and chlorination can be achieved using reagents such as pyridine hydrobromide perbromide for bromination in acetic acid solvent at elevated temperatures (~90°C). The molar ratio of substrate to brominating agent is typically maintained at 1:1.1 to control substitution levels.

  • Reaction Conditions and Industrial Scale-Up

    Industrial processes adapt these reactions with precise control of temperature, reagent addition rates, and solvent systems to maximize yield and purity. Automated reactors and continuous flow systems are employed to improve efficiency and scalability.

This method is well-documented for producing 2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone with high selectivity and is applicable to large-scale synthesis.

Comparative Table of Preparation Methods

Preparation Step Method 1: Halogenated Aniline Route Method 2: Direct Halogenation of Acetophenone
Starting Material o-Amino benzotrifluoride 5-(Trifluoromethyl)acetophenone derivatives
Key Reagents Bromination reagent, chlorination reagent, hypophosphorous acid Pyridine hydrobromide perbromide (bromination), acetic acid
Reaction Conditions 0–5°C bromination, 25–30°C chlorination; Grignard formation at -85 to -55°C Bromination at ~90°C, controlled molar ratio
Solvents Tetrahydrofuran, 2-methyltetrahydrofuran, methyl tert-butyl ether Acetic acid
Intermediate Compounds 4-bromo-2-chloro-6-trifluoromethylaniline; 1-bromo-3-chloro-5-(trifluoromethyl)benzene Brominated and chlorinated acetophenone derivatives
Final Step Grignard reagent formation and acylation with trifluoroacetyl chloride Isolation after halogenation
Yield and Purity High yield, good purity, suitable for industrial scale High selectivity and yield, scalable
Environmental Impact Relatively low, uses safe solvents Moderate, requires careful handling of brominating agents

Research Findings and Optimization Notes

  • The diazotization and deamination step in Method 1 is critical for introducing the halogenated aromatic system without unwanted side reactions.

  • Use of hypophosphorous acid as a reducing agent in deamination improves yield and reduces by-products.

  • Grignard reagent formation requires strict anhydrous conditions and inert atmosphere (nitrogen protection) to prevent quenching.

  • Temperature control during acylation is essential to avoid side reactions and decomposition of sensitive trifluoroacetyl intermediates.

  • In Method 2, controlling the molar ratio of brominating agent and reaction temperature minimizes polybromination and ensures regioselectivity.

  • Continuous flow reactors have been shown to enhance heat and mass transfer, improving reaction control and safety in industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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